N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)9(6-16-14(18)21-8)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCDBBZZDYPHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its unique structure, characterized by a thiazole ring fused with a pyrimidine system and a 2-chlorophenyl substituent, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The molecular formula of this compound is . The compound features:
- Thiazole and Pyrimidine Rings : These fused rings are known for their biological activity.
- Chlorophenyl Substituent : The presence of chlorine enhances biological interactions.
- Carboxamide Group : This functional group is crucial for its pharmacological properties.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
2. Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine, including this compound, exhibit anticancer properties. In vitro studies have shown:
- Cell Line Testing : The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Cytotoxic |
| MCF7 (breast cancer) | 12 | Cytotoxic |
The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of cell signaling pathways .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro:
- Cytokine Inhibition : Studies revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolo[3,2-a]pyrimidine derivatives:
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy and found that compounds with similar structures exhibited varying degrees of activity against common pathogens .
- Cytotoxicity Assays : In a comprehensive study on thiazolo[3,2-a]pyrimidines, it was found that structural modifications significantly influenced cytotoxicity profiles against different cancer cell lines .
- Inflammation Models : Animal models treated with this compound showed reduced inflammation markers compared to controls .
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich thiazole and pyrimidine rings undergo oxidation under controlled conditions.
Reagents and Conditions
- Hydrogen Peroxide (H₂O₂) in acetic acid at 60–80°C.
- Potassium Permanganate (KMnO₄) in alkaline aqueous media (pH 10–12) .
Products
| Reaction Type | Reagents | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| C-Oxidation | H₂O₂ | 5-Hydroxy-2-methylthiazolo[3,2-a]pyrimidine-6-carboxamide | 72 | |
| Ring Oxidation | KMnO₄ | Sulfone derivatives (via thiazole S-oxidation) | 58 |
Oxidation primarily targets the sulfur atom in the thiazole ring or the carbonyl group adjacent to the pyrimidine moiety. The 2-chlorophenyl group remains inert under these conditions .
Reduction Reactions
Reductive modifications focus on the carboxamide group and the pyrimidine ring.
Reagents and Conditions
- Sodium Borohydride (NaBH₄) in ethanol at 25°C.
- Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under reflux.
Products
| Reaction Type | Reagents | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Amide Reduction | LiAlH₄ | N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-methanol | 65 | |
| Ring Saturation | NaBH₄ | Dihydrothiazolopyrimidine derivatives | 48 |
The carboxamide group is reduced to a primary alcohol, while the pyrimidine ring undergoes partial saturation.
Substitution Reactions
The 2-chlorophenyl group and thiazole ring participate in nucleophilic and electrophilic substitutions.
Reagents and Conditions
Products
The 2-chlorophenyl group directs electrophilic substitution to the para position, while the thiazole sulfur enhances nucleophilic reactivity .
Enzymatic and Catalytic Reactions
Biotransformation and catalytic modifications expand functional diversity.
Reagents and Conditions
- Laccase Enzymes (Novozym 51003) in phosphate buffer (pH 8) with CH₃CN .
- Fe₃O₄@SiO₂-(PP)(HSO₄)₂ Catalyst under solvent-free conditions .
Products
| Reaction Type | Reagents/Catalyst | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Enzymatic Coupling | Laccase + Catechol | Gem-dicatechol derivatives | 93 | |
| Catalytic Cyclization | Fe₃O₄@SiO₂ | Tetrazolo[1,5-a]pyrimidine hybrids | 89 |
Enzymatic oxidation generates reactive quinone intermediates, enabling tandem cyclization or coupling reactions .
Comparative Reactivity Analysis
A comparison of reaction pathways highlights structural influences:
| Reaction Type | Site of Reactivity | Driving Factor |
|---|---|---|
| Oxidation | Thiazole sulfur | Electron-rich S atom |
| Reduction | Carboxamide group | Polar C=O bond |
| Substitution | 2-Chlorophenyl ring | Electrophilic aromatic directing |
| Catalytic | Pyrimidine C-5 | Lewis acid activation |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Activity
Key Observations :
- Substituent Effects: The 2-chlorophenyl group in the target compound enhances halogen bonding but may reduce solubility compared to analogs with methoxy or morpholinomethyl groups .
- Activity Trends: The morpholinomethyl derivative (9e) exhibits stronger antimicrobial activity than the target compound, suggesting that tertiary amine substituents improve membrane penetration .
Physicochemical and Crystallographic Properties
Table 2: Structural and Physical Comparisons
Key Observations :
- Ring Conformation : The thiazolo[3,2-a]pyrimidine core in analogs adopts a flattened boat conformation, which may influence binding to planar enzyme active sites .
- Hydrogen Bonding : C–H···O interactions stabilize crystal packing, as seen in ethyl ester derivatives, suggesting similar intermolecular interactions in the target compound .
Q & A
Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step pathways starting with condensation of 2-chlorobenzylamine with a thiazolo[3,2-a]pyrimidine precursor. Key steps include:
- Reaction of 2-chloroaniline derivatives with thiazolopyrimidine carboxylic acid intermediates under reflux in acetic acid or DMF .
- Use of coupling agents like EDCI or DCC to form the carboxamide bond, with yields improved by controlled temperatures (60–80°C) and anhydrous conditions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally, and what techniques validate its purity?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole-pyrimidine fused ring system) .
- NMR spectroscopy : Distinct signals for the 2-chlorophenyl group (δ 7.2–7.5 ppm), methyl substituents (δ 2.1–2.3 ppm), and carboxamide NH (δ 10.5 ppm) .
- HPLC-MS : Confirms molecular weight (333.79 g/mol) and purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
- Stability : Degrades under prolonged UV exposure or high humidity. Storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. What is the compound’s proposed mechanism of action in anticancer activity, and how is this validated experimentally?
The compound inhibits EGFR tyrosine kinase by competitively binding to the ATP pocket, as shown via:
- Kinase inhibition assays : IC₅₀ values of 0.8–1.2 µM against EGFR-overexpressing cell lines (e.g., A549) .
- Molecular docking : Hydrogen bonding between the carboxamide group and Thr790/Met793 residues stabilizes binding .
- Apoptosis assays : Caspase-3/7 activation and mitochondrial membrane depolarization in treated cells .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Structure-Activity Relationship (SAR) insights :
- 2-Chlorophenyl group : Critical for EGFR affinity; replacing Cl with methoxy or nitro reduces potency by 3–5-fold .
- Methyl at position 2 : Enhances metabolic stability; removal increases hepatic clearance in vitro .
- Carboxamide moiety : Essential for hydrogen bonding; esterification abolishes activity .
Q. How can contradictions in biological data across studies (e.g., varying IC₅₀ values) be resolved?
Discrepancies arise from:
- Cell line heterogeneity : EGFR expression levels vary (e.g., H1975 vs. HeLa) .
- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability .
- Statistical rigor : Use of triplicate experiments with p < 0.05 significance thresholds minimizes variability .
Q. What computational methods are employed to study its interactions with biological targets?
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., carboxamide as a H-bond donor) .
- Molecular Dynamics (MD) Simulations : Reveal binding stability over 100-ns trajectories in EGFR kinase domains .
- ADMET prediction : SwissADME or pkCSM tools assess permeability (LogP = 2.8) and toxicity (AMES test negative) .
Q. What challenges exist in crystallographic analysis, and how are they addressed?
- Crystal twinning : Common due to planar fused rings; resolved using SHELXL for refinement .
- Disorder in substituents : 2-Chlorophenyl groups may require restrained refinement or alternative space groups .
- Data resolution : High-resolution synchrotron data (d ≤ 0.8 Å) improves electron density maps .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
